molecular formula C12H15ClN2O B14681971 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea CAS No. 33059-84-6

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea

Cat. No.: B14681971
CAS No.: 33059-84-6
M. Wt: 238.71 g/mol
InChI Key: DMWZKJCRNDXAFH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is an organic compound that features a urea moiety substituted with a 2-chloroethyl group and a 2-phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea typically involves the reaction of 2-phenylcyclopropylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Phenylcyclopropylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and phenyl groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 1-(2-hydroxyethyl)-3-(2-phenylcyclopropyl)urea when using hydroxide ions.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

    Hydrolysis: The primary products are 2-phenylcyclopropylamine and 2-chloroethylamine.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylcyclopropyl group may enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclopropylurea
  • 1-(2-Chloroethyl)-3-phenylurea
  • 1-(2-Bromoethyl)-3-(2-phenylcyclopropyl)urea

Comparison: 1-(2-Chloroethyl)-3-(2-phenylcyclopropyl)urea is unique due to the presence of both the 2-chloroethyl and 2-phenylcyclopropyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and specific interactions with biological targets. Similar compounds may lack one of these groups, resulting in different reactivity and applications.

Properties

CAS No.

33059-84-6

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-phenylcyclopropyl)urea

InChI

InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,15,16)

InChI Key

DMWZKJCRNDXAFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NC(=O)NCCCl)C2=CC=CC=C2

Origin of Product

United States

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